molecular formula C5H8BrN3S B8502778 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR

1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR

Cat. No.: B8502778
M. Wt: 222.11 g/mol
InChI Key: SUVUHMKFVHYEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C5H8BrN3S

Molecular Weight

222.11 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide

InChI

InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H

InChI Key

SUVUHMKFVHYEFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN=CS2)N.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-1,3,4-Thiadiazol-2-yl-cyclopropyl)-carbamic acid benzyl ester (0.2 g, 0.73 mmol) was dissolved in 48% HBr in acetic acid (5 mL) and allowed to stir for 30 min. Et2O was then added and the majority of the liquid decanted off. The remaining residue was concentrated under reduced pressure to give 1-1,3,4-thiadiazol-2-yl-cyclopropylamine hydrobromide (0.12 g, 0.54 mmol) as an orange gum, m/z 142.4 [M+H]+.
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0.2 g
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5 mL
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